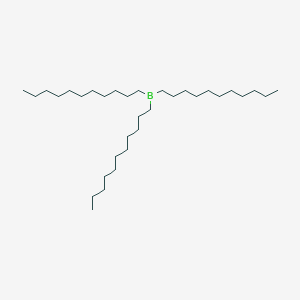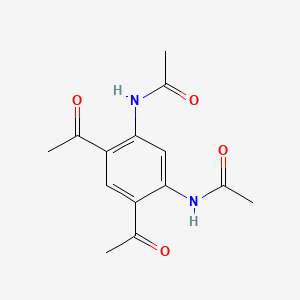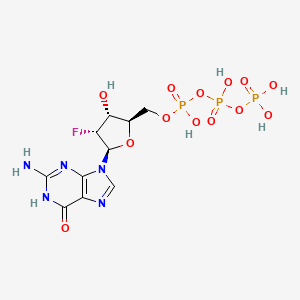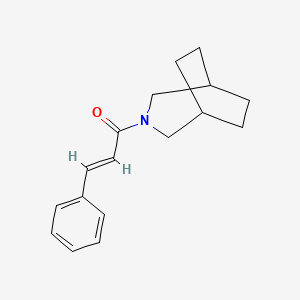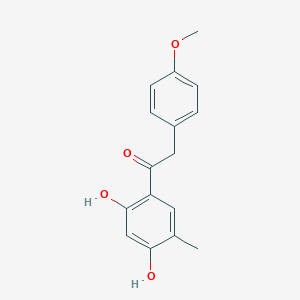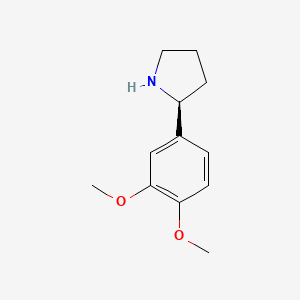![molecular formula C13H17N3O6 B14754987 ethyl N-[(ethoxycarbonylamino)-(2-nitrophenyl)methyl]carbamate CAS No. 899-69-4](/img/structure/B14754987.png)
ethyl N-[(ethoxycarbonylamino)-(2-nitrophenyl)methyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl N-[(ethoxycarbonylamino)-(2-nitrophenyl)methyl]carbamate is a chemical compound belonging to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. This particular compound is known for its unique structure, which includes an ethoxycarbonylamino group and a nitrophenyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[(ethoxycarbonylamino)-(2-nitrophenyl)methyl]carbamate typically involves the reaction of ethyl carbamate with a nitrophenylmethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of environmentally friendly solvents and catalysts is also explored to make the process more sustainable .
化学反応の分析
Types of Reactions
Ethyl N-[(ethoxycarbonylamino)-(2-nitrophenyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The ethoxycarbonylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
科学的研究の応用
Ethyl N-[(ethoxycarbonylamino)-(2-nitrophenyl)methyl]carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various carbamate derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can release active compounds in the body.
Industry: Used in the production of polymers and as a stabilizer in certain chemical formulations
作用機序
The mechanism of action of ethyl N-[(ethoxycarbonylamino)-(2-nitrophenyl)methyl]carbamate involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with enzymes or receptors in biological systems. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .
類似化合物との比較
Similar Compounds
Ethyl N-methylcarbamate: Similar in structure but lacks the nitrophenyl group.
Methyl carbamate: A simpler carbamate without the ethoxycarbonylamino and nitrophenyl groups.
N-aryl carbamates: These compounds have an aryl group instead of the nitrophenyl group
Uniqueness
Ethyl N-[(ethoxycarbonylamino)-(2-nitrophenyl)methyl]carbamate is unique due to the presence of both the ethoxycarbonylamino and nitrophenyl groups. This combination imparts specific chemical and biological properties that are not observed in simpler carbamates. The nitrophenyl group, in particular, can undergo various transformations, making this compound versatile in synthetic and biological applications .
特性
CAS番号 |
899-69-4 |
|---|---|
分子式 |
C13H17N3O6 |
分子量 |
311.29 g/mol |
IUPAC名 |
ethyl N-[(ethoxycarbonylamino)-(2-nitrophenyl)methyl]carbamate |
InChI |
InChI=1S/C13H17N3O6/c1-3-21-12(17)14-11(15-13(18)22-4-2)9-7-5-6-8-10(9)16(19)20/h5-8,11H,3-4H2,1-2H3,(H,14,17)(H,15,18) |
InChIキー |
DXJTYSRFLTYVKG-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)NC(C1=CC=CC=C1[N+](=O)[O-])NC(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14754904.png)
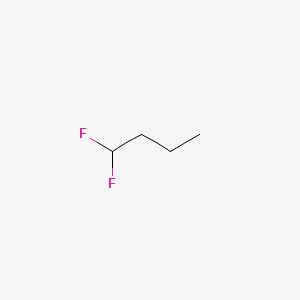
![(1R,5S)-N-cyclopropyl-7-[4-[2-(2,6-dichloro-4-methylphenoxy)ethoxy]phenyl]-N-[(2,3-dimethylphenyl)methyl]-3,9-diazabicyclo[3.3.1]non-6-ene-6-carboxamide;methanesulfonic acid](/img/structure/B14754914.png)
![(2S)-N-(Diphenylmethyl)-N,3,3-trimethyl-2-[[[[(1R,2R)-2-2,5-diphenyl-1H-pyrrol-1-yl)cyclohexyl]amino]thioxomethyl]amino]butanamide](/img/structure/B14754930.png)
![2-Ethoxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B14754932.png)
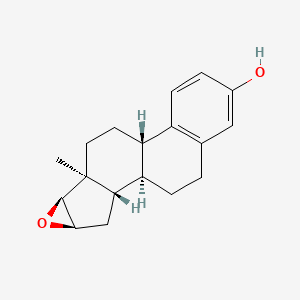
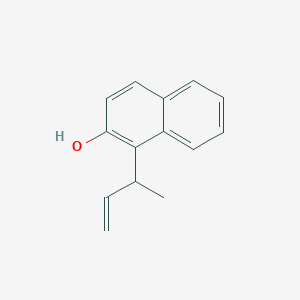
![2,2'-(Ethane-1,2-diyl)bis[4-(chloromethyl)-1,3-dioxolane]](/img/structure/B14754942.png)
